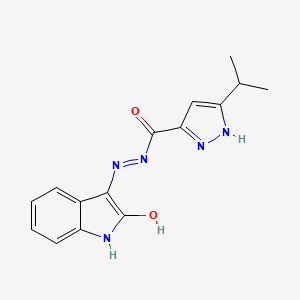
3-Isopropyl-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Isopropyl-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an indolinone moiety, and a carbohydrazide functional group. Its molecular formula is C15H16N4O2, and it has a molecular weight of approximately 284.32 g/mol. The presence of multiple functional groups contributes to its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Anticancer Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity : The presence of the indole moiety is known to enhance antimicrobial properties, making these compounds effective against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Biological Activity Data
Case Studies
- Anticancer Studies : A study evaluating the anticancer effects of similar compounds showed that derivatives with the indole structure significantly inhibited the growth of HT-29 colon cancer cells with an IC50 value as low as 132 nM, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC50 = 4.6 µM) .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of pyrazole derivatives, revealing effective inhibition against various bacterial strains. The mechanism was attributed to interference with bacterial DNA synthesis .
- Anti-inflammatory Research : A series of experiments demonstrated that compounds with similar structures could reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from isatin and hydrazine derivatives under acidic conditions. Characterization techniques such as NMR and X-ray crystallography confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with a pyrazole moiety, such as 3-Isopropyl-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide, have shown significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins. For instance, a study highlighted that derivatives similar to this compound exhibited selective cytotoxicity against colorectal carcinoma cell lines, enhancing apoptotic processes via P53 activation and caspase regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using disc diffusion methods, where the zone of inhibition is measured to determine effectiveness. In vitro studies have reported promising results, indicating that this compound can inhibit bacterial growth effectively .
Case Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of pyrazole compounds and tested their efficacy against different cancer cell lines. Among these, one derivative similar to this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting a strong potential for development as an anticancer drug .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains using agar diffusion methods. Results indicated substantial zones of inhibition, particularly against Gram-positive bacteria, confirming its potential as an antimicrobial agent .
Properties
CAS No. |
303104-13-4 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-8(2)11-7-12(18-17-11)14(21)20-19-13-9-5-3-4-6-10(9)16-15(13)22/h3-8,16,22H,1-2H3,(H,17,18) |
InChI Key |
VKHXEAOGXKDARK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















